Cas no 2995-04-2 (3,5-Dichloro-4-fluorophenol)

3,5-Dichloro-4-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 3,5-Dichloro-4-fluorophenol
- 3,5-Dichloro-4-fluorophenol ISO 9001:2015 REACH
- Z1258977979
- CS-0163103
- EN300-1615093
- BS-16445
- AKOS037649055
- MFCD19690558
- D80424
- 2995-04-2
- CAA99504
-
- MDL: MFCD19690558
- インチ: 1S/C6H3Cl2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChIKey: YCDCEIPNXTXMTJ-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Cl)=C(F)C(Cl)=C1
計算された属性
- 精确分子量: 179.9544983g/mol
- 同位素质量: 179.9544983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.5
3,5-Dichloro-4-fluorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-1g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 98% | 1g |
¥1514.00 | 2024-08-02 | |
Enamine | EN300-1615093-5.0g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 5.0g |
$743.0 | 2023-07-10 | |
Enamine | EN300-1615093-0.25g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.25g |
$92.0 | 2023-07-10 | |
Enamine | EN300-1615093-0.05g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.05g |
$64.0 | 2023-07-10 | |
ChemScence | CS-0163103-5g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 5g |
$784.0 | 2022-04-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB946-200mg |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 96% | 200mg |
772.0CNY | 2021-07-15 | |
Enamine | EN300-1615093-0.5g |
3,5-dichloro-4-fluorophenol |
2995-04-2 | 95% | 0.5g |
$175.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233743-5g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 98% | 5g |
¥5280.00 | 2024-08-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33421-1g |
3,5-Dichloro-4-fluorophenol |
2995-04-2 | 97% | 1g |
¥1600 | 2023-09-15 | |
abcr | AB547500-1 g |
3,5-Dichloro-4-fluorophenol; . |
2995-04-2 | 1g |
€442.50 | 2023-04-13 |
3,5-Dichloro-4-fluorophenol 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3,5-Dichloro-4-fluorophenolに関する追加情報
3,5-Dichloro-4-fluorophenol (CAS No. 2995-04-2)
3,5-Dichloro-4-fluorophenol is a substituted phenol derivative with the CAS registry number 2995-04-2. This compound is characterized by the presence of chlorine atoms at the 3 and 5 positions and a fluorine atom at the 4 position on the phenolic ring. The combination of these halogen substituents imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific and industrial applications.
Recent studies have highlighted the potential of 3,5-dichloro-4-fluorophenol in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules with potential therapeutic applications. For instance, its ability to act as a precursor for generating heterocyclic compounds has been extensively investigated. These heterocycles are known for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
The synthesis of 3,5-dichloro-4-fluorophenol involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the electrophilic substitution of fluorobenzene with chlorinating agents under specific catalytic conditions. This process is not only chemically demanding but also requires adherence to stringent safety protocols due to the reactivity of the intermediates involved.
In terms of physical properties, 3,5-dichloro-4-fluorophenol exhibits a melting point of approximately 160°C and a boiling point around 280°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for use in organic synthesis reactions. Additionally, its ability to form stable complexes with metal ions has been explored in coordination chemistry studies.
The environmental impact of 3,5-dichloro-4-fluorophenol has also been a topic of recent research. Studies have shown that this compound can undergo biodegradation under aerobic conditions, albeit at a slower rate compared to other phenolic compounds. Its persistence in aquatic environments has raised concerns regarding its potential bioaccumulation in aquatic organisms. However, further research is needed to fully understand its ecological risks and develop strategies for mitigating them.
From an industrial perspective, 3,5-dichloro-4-fluorophenol finds applications in the production of agrochemicals and specialty chemicals. Its use as an intermediate in the synthesis of herbicides and fungicides has been documented in several patent filings. The compound's reactivity towards nucleophilic aromatic substitution reactions makes it a valuable precursor for generating more complex molecular architectures.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity trends of 3,5-dichloro-4-fluorophenol with greater accuracy. Quantum mechanical calculations have provided insights into its frontier molecular orbitals and π-electron distribution, which are critical factors influencing its chemical reactivity. These findings have paved the way for designing more efficient synthetic routes and optimizing reaction conditions.
In conclusion, 3,5-dichloro-4-fluorophenol (CAS No. 2995-04-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new aspects of its behavior and utility, this compound is expected to play an increasingly significant role in both academic and industrial settings.
2995-04-2 (3,5-Dichloro-4-fluorophenol) Related Products
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
